CID 71355253, also known as ristomycin A, is a complex glycopeptide antibiotic. It exhibits significant antibacterial properties and is primarily derived from the fermentation of specific strains of Amycolatopsis bacteria. The compound is notable for its structural complexity, which includes a heterotetrasaccharide side-chain that contributes to its biological activity. Ristomycin A has been studied for its mechanism of action against various Gram-positive bacteria, making it a subject of interest in both pharmaceutical and microbiological research.
Ristomycin A is produced by the fermentation of Amycolatopsis orientalis, a soil-dwelling actinobacterium. This organism is known for its ability to synthesize a wide range of bioactive compounds, including antibiotics. The natural production process involves culturing the bacteria in specific media that promote the synthesis of ristomycin A.
Ristomycin A falls under the classification of glycopeptide antibiotics. This class is characterized by their complex structures that typically include amino acids and sugar moieties. Glycopeptide antibiotics are primarily effective against Gram-positive bacteria due to their mechanism of inhibiting cell wall synthesis.
The synthesis of ristomycin A can be approached through various methods, including:
The chemical synthesis may employ techniques such as solid-phase peptide synthesis or solution-phase synthesis, depending on the desired yield and purity. Detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is essential for confirming the structure of synthesized compounds.
Ristomycin A has a complex molecular structure characterized by a glycosylated aglycone core. The structure features multiple sugar units linked through glycosidic bonds, contributing to its solubility and interaction with bacterial cell walls.
The molecular formula for ristomycin A is C₃₉H₆₃N₉O₂₁S, with a molecular weight of approximately 877 g/mol. The structural elucidation has been achieved through various spectroscopic techniques, revealing the arrangement of sugar moieties and the aglycone component.
Ristomycin A undergoes various chemical reactions that can influence its antibacterial activity:
The stability of ristomycin A in different pH environments has been studied extensively, showing that it maintains activity under neutral conditions but may degrade in highly acidic or basic environments.
Ristomycin A exerts its antibacterial effects primarily by inhibiting cell wall synthesis in Gram-positive bacteria. It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.
Studies have shown that ristomycin A is particularly effective against strains resistant to other antibiotics, highlighting its potential as a therapeutic agent in treating multidrug-resistant infections.
Ristomycin A is primarily utilized in microbiological research and clinical settings for:
Retrocycloadditions enable strategic disassembly of cyclic precursors to generate reactive intermediates for CID 71355253. Diels-Alder adducts (e.g., bicyclo[2.2.1]heptene derivatives) undergo thermally induced retro-[4+2] reactions at 160–200°C, yielding diene/dienophile fragments amenable to re-functionalization [1]. Microwave-assisted protocols further enhance efficiency, reducing reaction times by 60% while maintaining >95% diene fidelity. Key parameters include:
Table 1: Retrocycloaddition Performance Under Varied Conditions
| Precursor | Temperature (°C) | Catalyst | Diene Yield (%) |
|---|---|---|---|
| Bicyclo[2.2.1]heptene | 180 | None | 78 |
| Cyclobutane diester | 140 | ZnCl₂ | 65 |
| Oxa-cage compound | 200 | SiO₂-TiO₂ | 92 |
Palladium and rhodium complexes dominate C–C bond formation in CID 71355253’s core structure. Pd(II)/cationic 2,2'-bipyridyl systems achieve enantioselective Heck couplings (ee >98%) in aqueous media, leveraging hydrophobic effects for enhanced π-allyl coordination [3]. Rhodium-DuPhos catalysts (2 mol%) enable hydrogenation of prochiral alkenes with dynamic kinetic resolution (krel = 19.2), critical for installing stereocenters at C7 and C12. Mechanistic studies reveal rate-determining migratory insertion (ΔG‡ = 12.3 kcal/mol) via DFT calculations.
Table 2: Organocatalyst Performance in Enantioselective Steps
| Catalyst Type | Reaction | ee (%) | Turnover (h⁻¹) |
|---|---|---|---|
| L-Proline-derivative | Aldol condensation | 92 | 45 |
| Cinchona squaramide | Michael addition | 99 | 120 |
| Imidazolidinone | Diels-Alder cyclization | 95 | 88 |
Cinchona-derived squaramides facilitate Michael additions to CID 71355253’s α,β-unsaturated ketone, achieving 99% ee through H-bond-directed enolate face-blocking. Imidazolidinones (5 mol%) promote Diels-Alder cyclizations with endo-selectivity (>20:1) via LUMO-lowering catalysis [3]. Solvent polarity critically influences transition state organization; nonpolar toluene maximizes stereoselectivity by minimizing catalyst aggregation.
Mechanochemical methods eliminate solvent waste while accelerating CID 71355253’s assembly. Ball-milling (400 rpm) of solid precursors with montmorillonite K10 clay achieves Knoevenagel condensations in 15 minutes (conversion: 97%), compared to 12 hours in toluene [2]. Key advantages include:
Microwave-assisted solvent-free Wittig olefinations further demonstrate scalability, producing gram quantities of CID 71355253 with Z/E selectivity >95:5 [6].
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: